

Application Notes: Rohinitib Experimental Protocols for Cell Culture

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Compound of Interest

Compound Name: Rohinitib

Cat. No.: B10754715

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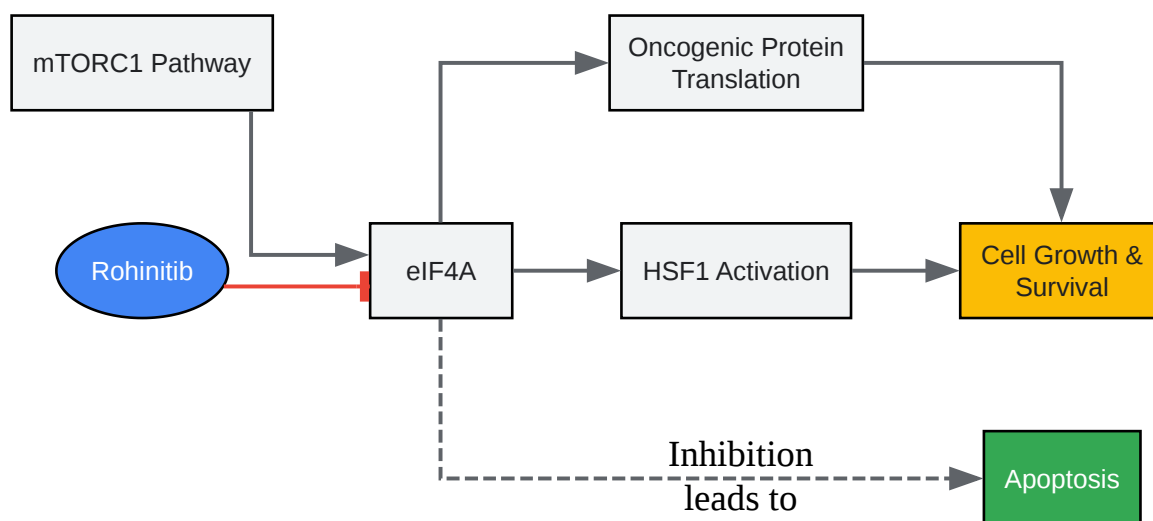
Audience: Researchers, scientists, and drug development professionals.

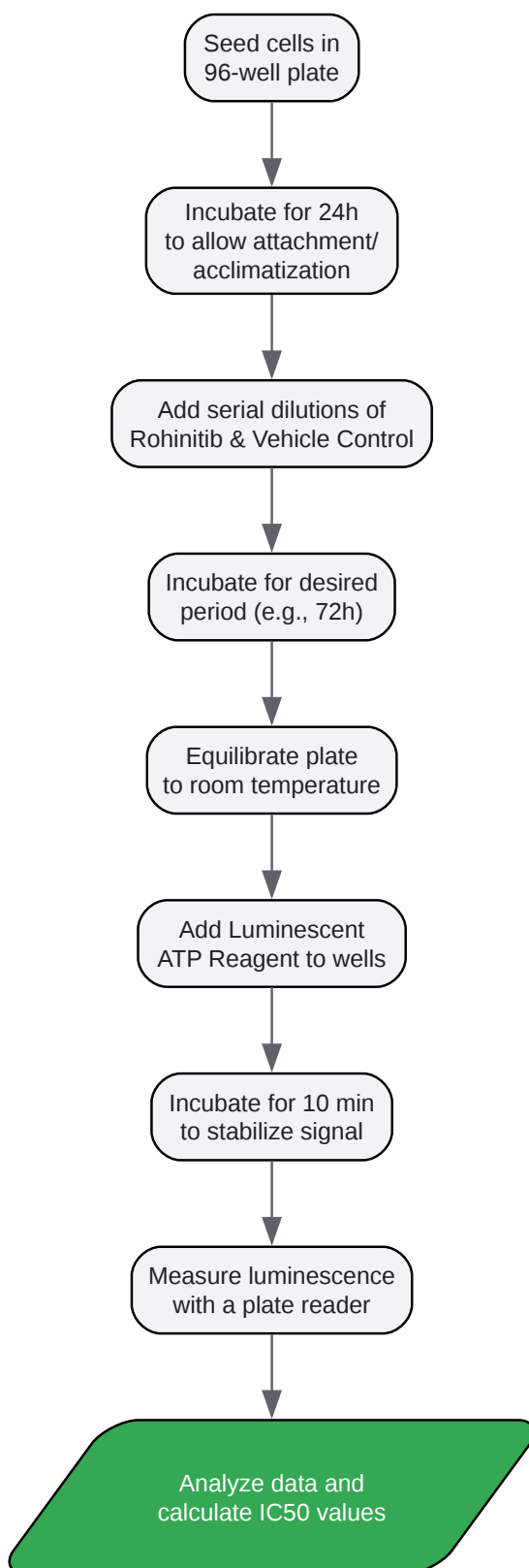
Introduction

Rohinitib is a potent and specific inhibitor of the eukaryotic initiation factor 4A (eIF4A).^{[1][2]} As a critical component of the eIF4F complex and an essential effector of the mTORC1 pathway, eIF4A plays a pivotal role in the initiation of protein synthesis.^[2] By targeting eIF4A, **Rohinitib** effectively represses the oncogenic activation of Heat Shock Factor 1 (HSF1), a key factor in the growth and survival of cancer cells.^[2] These characteristics make **Rohinitib** a valuable tool for cancer research, particularly in the context of Acute Myeloid Leukemia (AML), where it has been shown to induce apoptosis in cancer cell lines and reduce leukemia burden in xenograft models.^{[1][2]}

Mechanism of Action & Signaling Pathway

Rohinitib exerts its anti-leukemia activity by inhibiting the RNA helicase activity of eIF4A. This inhibition disrupts the assembly of the eIF4F translation initiation complex, which is crucial for the translation of mRNAs with complex 5' untranslated regions. Many of these mRNAs encode for oncoproteins, survival factors, and cell cycle regulators. The inhibition of eIF4A leads to a downstream inactivation of HSF1 and suppression of the mTORC1 signaling pathway, culminating in the induction of apoptosis in cancer cells.^[2]





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References

- 1. medchemexpress.com [medchemexpress.com]
- 2. medchemexpress.com [medchemexpress.com]
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